N-Acetylsulfanilic acid

Synthetic Chemistry Process Development Amino Protection

N-Acetylsulfanilic acid is a dual-functional sulfonic acid featuring an acetyl-protected amino group, making it a critical protected intermediate for sulfonamide synthesis. Officially designated as Sulfadimethoxine EP Impurity C, it serves as an essential analytical reference standard for pharmaceutical impurity profiling and a unique biomarker for Sunset Yellow FCF exposure studies. Choose this high-purity grade for reliable, reproducible results.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 121-62-0
Cat. No. B118803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylsulfanilic acid
CAS121-62-0
SynonymsN-Acetylsulfanilic Acid;  Acetanilide-p-sulfonic Acid;  4-(Acetylamino)benzenesulfinic Acid;  p-Sulfinoacetanilide; 
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
InChIKeyZQPVMSLLKQTRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylsulfanilic Acid (CAS 121-62-0): A Differentiated Sulfanilic Acid Derivative for Synthesis and Analytical Reference Use


N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid) is a sulfanilic acid derivative featuring an acetyl-protected amino group and a sulfonic acid moiety [1]. It is a white to pale yellow crystalline solid with a molecular weight of 215.23 g/mol [2]. The compound exhibits pH-dependent hydrolysis in aqueous solutions and demonstrates unique protonation behavior in concentrated sulfuric acid [3].

N-Acetylsulfanilic Acid (CAS 121-62-0): Why Its Molecular Specificity Prevents Direct Substitution by Simple Analogs


The simultaneous presence of a free sulfonic acid group and an acetyl-protected amine dictates N-acetylsulfanilic acid's unique chemical behavior, which cannot be replicated by simple analogs like sulfanilic acid (lacking the acetyl group) or p-toluenesulfonic acid (lacking the acetyl-amino functionality) [1][2]. This dual functionality is critical for its role as a protected intermediate, as the acetyl group shields the amine from undesired reactions during synthetic steps [2]. Furthermore, its specific molecular structure governs its protonation state in acidic media and its distinct chromatographic retention profile, which are essential for its use as a certified reference standard in pharmaceutical impurity analysis .

N-Acetylsulfanilic Acid (CAS 121-62-0) Quantitative Evidence Guide: Why It Is the Preferred Choice Over Comparators


Evidence Item 1: Superior Synthetic Utility: Enables Salt-Free Preparation Unavailable with Direct Sulfanilic Acid Acetylation

N-Acetylsulfanilic acid can be obtained in a salt-free, high-purity form via a novel acetylation of free aminoarylsulfonic acids in sulfuric acid, a process that directly addresses the cost and ecological limitations of prior methods relying on metal salts [1]. In contrast, the direct acetylation of the free acid comparator, sulfanilic acid (p-aminobenzenesulfonic acid), with acetic anhydride fails to react even after 10 hours of heating at 100-140°C [1].

Synthetic Chemistry Process Development Amino Protection

Evidence Item 2: Critical Role as a Unique Metabolite Marker in Sunset Yellow FCF Studies

N-Acetylsulfanilic acid is a specific and unique metabolite of the widely used food dye Sunset Yellow FCF (FD&C Yellow No. 6) following reductive cleavage of the azo bond [1]. It is not formed from the structurally similar dye Orange GGN, which yields N-acetylmetanilic acid instead [1]. This metabolic specificity is crucial for exposure assessment and toxicological studies of Sunset Yellow FCF.

Metabolism Toxicology Analytical Chemistry

Evidence Item 3: Definitive Analytical Distinction via a Validated HPLC Method

A validated high-performance liquid chromatography (HPLC) method employing a continuous linear gradient elution system on a reversed-phase ion-pair column has been established to separate and quantify N-acetylsulfanilic acid from a complex biological matrix [1]. The method resolves N-acetylsulfanilic acid from closely related aromatic sulfonic acids, including sulfanilic acid and metanilic acid [1].

Analytical Chemistry Quality Control Chromatography

Evidence Item 4: Distinct Protonation Behavior in Strong Acid, Differentiating It from Simpler Sulfonic Acids

N-Acetylsulfanilic acid exhibits a defined protonation event in concentrated sulfuric acid, which is not observed for simpler sulfonic acids like benzenesulfonic acid . At 70% w/w H2SO4, N-acetylsulfanilic acid is nearly entirely transformed into its conjugate acid, based on its measured pKBH+ value, indicating it acts as a potent base under these conditions .

Physical Chemistry Reaction Mechanisms Acid-Base Chemistry

N-Acetylsulfanilic Acid (CAS 121-62-0): Key Application Scenarios Stemming from Its Unique Properties


Scenario 1: Pharmaceutical Quality Control: Use as Sulfadimethoxine EP Impurity C Reference Standard

N-Acetylsulfanilic acid is officially designated as Sulfadimethoxine EP Impurity C . Its unique chemical structure and distinct HPLC retention time (as demonstrated in Section 3) make it an essential analytical reference standard for quantifying this specific impurity in sulfadimethoxine active pharmaceutical ingredients (APIs) and finished drug products, thereby ensuring compliance with European Pharmacopoeia (EP) monographs.

Scenario 2: Food and Toxicological Research: Quantifying Sunset Yellow FCF Exposure

As a unique and specific metabolite of Sunset Yellow FCF (FD&C Yellow No. 6), N-acetylsulfanilic acid serves as a critical biomarker for quantifying human or animal exposure to this widely used azo dye [1]. Its distinct identity from metabolites of other dyes like Orange GGN (which yields N-acetylmetanilic acid) ensures the specificity of toxicokinetic and metabolism studies.

Scenario 3: Advanced Organic Synthesis: Protected Intermediate for Sulfonamide Derivatives

The salt-free, high-purity N-acetylsulfanilic acid, accessible via modern synthesis methods (Section 3), is a valuable building block for preparing diverse sulfonamide derivatives [2]. The acetyl group acts as a temporary protecting group for the amino functionality, allowing for chemoselective reactions on the sulfonic acid moiety. This approach is crucial for constructing complex molecules like N-acetylsulfanilyl chloride, which is used in further syntheses [2].

Scenario 4: Acid-Catalyzed Reactions: Exploiting Defined Protonation Behavior

In synthetic procedures conducted in highly acidic media (e.g., >70% w/w H2SO4), N-acetylsulfanilic acid's unique property of behaving as a potent base by forming its conjugate acid becomes relevant . This defined protonation state can influence reaction kinetics and equilibria, making it a predictable and therefore advantageous reagent compared to simpler sulfonic acids whose behavior in such conditions is less defined.

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